7-bromo-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one

Melting point Recrystallization Crystallinity

7-Bromo-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 5791-56-0) is a dihalogenated benzoxazinone heterocycle with molecular formula C8H5BrClNO2 and molecular weight 262.49 g/mol. It features a fused 1,4-oxazin-3-one ring bearing bromine at the 7-position and chlorine at the 6-position on the benzo ring.

Molecular Formula C8H5BrClNO2
Molecular Weight 262.49 g/mol
CAS No. 5791-56-0
Cat. No. B1438411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one
CAS5791-56-0
Molecular FormulaC8H5BrClNO2
Molecular Weight262.49 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=CC(=C(C=C2O1)Br)Cl
InChIInChI=1S/C8H5BrClNO2/c9-4-1-7-6(2-5(4)10)11-8(12)3-13-7/h1-2H,3H2,(H,11,12)
InChIKeyJBSVOFXWZXRDFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 5791-56-0): Core Physicochemical Identity and Procurement Baseline


7-Bromo-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 5791-56-0) is a dihalogenated benzoxazinone heterocycle with molecular formula C8H5BrClNO2 and molecular weight 262.49 g/mol [1]. It features a fused 1,4-oxazin-3-one ring bearing bromine at the 7-position and chlorine at the 6-position on the benzo ring. Its experimentally determined melting point of 267–268 °C and predicted density of 1.773 g/cm³ distinguish it sharply from the parent scaffold and mono-halogenated analogs . This compound has been employed as a key synthetic intermediate in a published GSK medicinal chemistry program targeting kynurenine 3-monooxygenase (KMO) inhibitors, with the synthesis proceeding from 2-amino-5-bromo-4-chlorophenol and chloroacetyl chloride in 82% isolated yield [2].

Why 7-Bromo-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one Cannot Be Interchanged with Other Benzoxazinone Building Blocks


The 7-bromo-6-chloro substitution pattern on the 2H-benzo[b][1,4]oxazin-3(4H)-one scaffold produces physicochemical properties that differ substantially from the unsubstituted parent (CAS 5466-88-6), the 6-chloro analog (CAS 7652-29-1), and regioisomeric dihalogenated variants (e.g., CAS 121564-96-3, CAS 1154740-66-5). Replacing this compound with a generic alternative alters melting point by up to ~94 °C, lipophilicity by up to 1.3 XLogP3 units, and lactam NH acidity by up to 2 pKa units [1]. These differences directly impact recrystallization-based purification efficiency, solubility in reaction media, and the chemoselectivity of subsequent N-functionalization or cross-coupling steps. Furthermore, the 7-Br/6-Cl arrangement offers a specific ortho-dihalogen geometry that enables sequential Pd-catalyzed derivatization (Br before Cl), a tactical advantage absent in mono-halogenated or differently substituted regioisomers . Procuring an incorrect analog therefore risks altered reactivity, lower yields, and failed reproducibility of published protocols.

Quantitative Differentiation Evidence: 7-Bromo-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one vs. Closest Analogs


Melting Point Elevation vs. Parent Scaffold and 6-Chloro Analog — Purification and Handling

The target compound exhibits a melting point of 267–268 °C, which is approximately 94 °C higher than the unsubstituted parent 2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 5466-88-6, mp 173–175 °C) and approximately 50 °C higher than the 6-chloro analog (CAS 7652-29-1, mp 215–219 °C) . This substantial elevation, attributed to the combined mass and polarizability effects of Br and Cl substituents enhancing crystal lattice energy, enables more efficient purification by recrystallization and provides a sharp, diagnostic identity check by capillary melting point apparatus .

Melting point Recrystallization Crystallinity Solid-state properties

Lipophilicity (XLogP3) Differentiation — Impact on Partitioning and Reaction Medium Selection

The target compound has a PubChem-computed XLogP3 value of 2.2, compared with 0.9 for the unsubstituted parent (CID 72757) and 1.5 for the 6-chloro analog (CID 309259). This represents a +1.3 log unit increase over the parent and +0.7 log units over the mono-chlorinated analog [1]. The 1.4 log unit span between the target and parent translates to an approximately 25-fold difference in octanol-water partition coefficient, directly affecting solubility in organic reaction media, aqueous workup partitioning behavior, and chromatographic retention (Rf) on silica gel [1].

Lipophilicity XLogP3 Partition coefficient ADME prediction

Lactam NH Acidity (pKa) — Chemoselectivity of N4-Functionalization

The predicted pKa of the lactam NH proton in the target compound is 10.88 ± 0.20, which is approximately 2.0 pKa units lower (more acidic) than the unsubstituted parent (pKa 12.89 ± 0.20) and approximately 1.0 unit lower than the 6-chloro analog (pKa 11.89 ± 0.20) . This enhanced acidity, driven by the combined electron-withdrawing inductive effects of ortho-bromine and ortho-chlorine substituents, facilitates deprotonation under milder basic conditions and enables more efficient N4-alkylation, N4-acylation, or N4-arylation [1]. The ~100-fold difference in Ka relative to the parent scaffold means the target compound can be selectively N-functionalized using weaker bases (e.g., K2CO3 vs. NaH), reducing competing O-alkylation side reactions.

pKa Acidity N-alkylation Reactivity Hydrogen bonding

Orthogonal Dihalogen Reactivity for Sequential Cross-Coupling Chemistry

The 7-Br/6-Cl ortho-dihalogen arrangement provides a built-in reactivity gradient for sequential Pd-catalyzed cross-coupling: the C–Br bond (bond dissociation energy ~67 kcal/mol for aryl-Br) undergoes oxidative addition significantly faster than the C–Cl bond (~81 kcal/mol for aryl-Cl) [1]. This allows site-selective Suzuki, Negishi, or Buchwald-Hartwig coupling at the 7-position while preserving the 6-chloro substituent for a subsequent orthogonal coupling step. In contrast, the regioisomeric 6-Br/8-Cl analog (CAS 121564-96-3) presents a different steric environment (para-like Br vs. ortho-Cl), altering the selectivity profile, while the 6-Br/5-Cl isomer (CAS 1154740-66-5) places Br and Cl in a meta relationship with distinct electronic cross-talk . Mono-halogenated analogs (e.g., CAS 7652-29-1) lack this tandem coupling capability entirely.

Cross-coupling Chemoselectivity Suzuki coupling Buchwald-Hartwig C–Br vs. C–Cl reactivity

Validated Synthetic Yield and Literature Precedent in a Drug Discovery Program

The target compound was synthesized in 82% isolated yield via a two-step, one-pot procedure: reaction of 2-amino-5-bromo-4-chlorophenol with chloroacetyl chloride in DMF at 0 °C for 1 h, followed by cyclization with potassium acetate at 20 °C for 16 h . This protocol was reported as part of the GSK-led KMO inhibitor program (Walker et al., J. Med. Chem. 2017, 60, 3383–3404), where the compound served as a key intermediate en route to a clinical candidate for acute pancreatitis [1]. The 82% yield benchmark provides a performance baseline for procurement quality assessment: material failing to deliver comparable yields under identical conditions may indicate inadequate purity or incorrect regioisomeric identity.

Synthetic yield Intermediate KMO inhibitor GSK Reproducibility

Procurement-Driven Application Scenarios for 7-Bromo-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 5791-56-0)


Medicinal Chemistry: Benzoxazinone Scaffold Derivatization via Sequential Cross-Coupling

Medicinal chemistry teams requiring a benzoxazinone core with two differentially reactive halogen handles for sequential Pd-catalyzed diversification should prioritize CAS 5791-56-0. The 7-Br/6-Cl arrangement enables a first Suzuki coupling at the more reactive C7–Br position, followed by a second orthogonal coupling (Suzuki, Buchwald-Hartwig, or etherification) at C6–Cl after intermediate purification. This strategy was employed in the GSK KMO inhibitor program where the benzoxazinone core was elaborated into potent, selective enzyme inhibitors . The compound's elevated lipophilicity (XLogP3 = 2.2 vs. 0.9 for the parent scaffold) also means that coupled products will have higher logP, which may benefit membrane permeability in cell-based assays [1].

Process Chemistry: Purification-Advantaged Intermediate for Scale-Up

For process chemists developing scalable routes, the high melting point of 267–268 °C (vs. 173–175 °C for the parent) provides a significant practical advantage: the compound can be recrystallized from hot ethanol or ethyl acetate/heptane mixtures with high recovery, and its crystallinity facilitates filtration and drying at multi-gram scale . The published 82% yield from commercial starting materials (2-amino-5-bromo-4-chlorophenol + chloroacetyl chloride) establishes a baseline for process optimization [1]. The compound's density (1.773 g/cm³) also affects bulk handling calculations for kilo-lab and pilot-plant campaigns.

Chemical Biology: N4-Functionalized Probe Synthesis Under Mild Conditions

The enhanced acidity of the lactam NH (pKa 10.88 vs. 12.89 for the parent) allows N4-alkylation or N4-acylation using mild bases such as K2CO3 or Cs2CO3 in DMF or acetonitrile at room temperature to 60 °C . This enables the attachment of fluorescent tags, biotin, or polyethylene glycol linkers to the benzoxazinone core without risking decomposition of sensitive functionality. The lower pKa also means that at physiological pH (7.4), a greater fraction of the target compound exists in the deprotonated, more nucleophilic form compared to less acidic analogs, potentially accelerating conjugation kinetics.

Analytical Quality Control: Identity Confirmation by Melting Point and Chromatographic Retention

Quality control laboratories can leverage the sharply elevated melting point (267–268 °C) as a rapid, low-cost identity confirmation test that unambiguously distinguishes CAS 5791-56-0 from the parent scaffold (mp 173–175 °C), the 6-Cl analog (mp 215–219 °C), and regioisomeric dihalogenated variants . Additionally, the 1.3 log unit lipophilicity difference vs. the parent translates to a predictable and reproducible shift in reversed-phase HPLC retention time (estimated ΔtR of 2–4 minutes under typical C18 gradient conditions), providing orthogonal chromatographic identity confirmation [1]. Suppliers such as AKSci and Bidepharm offer batch-specific QC documentation including NMR, HPLC, and GC .

Quote Request

Request a Quote for 7-bromo-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.